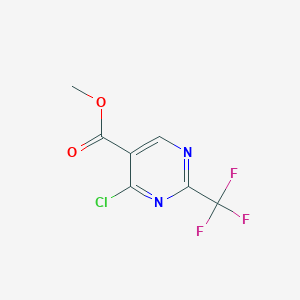
4-氯-2-(三氟甲基)嘧啶-5-羧酸甲酯
描述
Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H4ClF3N2O2. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4-position, a trifluoromethyl group at the 2-position, and a carboxylate ester group at the 5-position.
科学研究应用
Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system and inflammatory pathways.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties such as hydrophobicity and chemical resistance.
Biological Studies: It serves as a tool in biochemical research to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.
作用机制
Target of Action
Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate is a synthetic compound that has been found to be a highly selective CB2 receptor agonist . The CB2 receptor is a primary target of this compound. CB2 receptors are part of the endocannabinoid system, which plays a crucial role in regulating inflammation and pain.
Mode of Action
The compound interacts with its target, the CB2 receptor, by binding to it and activating it . This activation leads to a series of intracellular events, including the inhibition of adenylate cyclase, the activation of mitogen-activated protein kinase, and the modulation of calcium and potassium channels .
Biochemical Pathways
The activation of the CB2 receptor by Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate affects several biochemical pathways. These include the inhibition of the cyclic AMP pathway, the activation of the MAPK/ERK pathway, and the modulation of calcium and potassium ion channels . These changes can lead to a decrease in inflammation and pain.
Result of Action
The activation of the CB2 receptor by Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate can lead to a reduction in inflammation and neuropathic pain . This is due to the role of the CB2 receptor in modulating the immune response and pain perception .
Action Environment
The action of Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate can be influenced by various environmental factors. For instance, the presence of other agonists or antagonists can affect the compound’s efficacy. Additionally, factors such as pH and temperature can influence the stability of the compound .
生化分析
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
It is known to interact with various enzymes and cofactors .
Transport and Distribution
It is believed to interact with various transporters or binding proteins .
Subcellular Localization
It is believed to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary amines are commonly used. The reactions are typically carried out in polar solvents like ethanol or methanol under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are employed for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxidized pyrimidine derivatives.
Hydrolysis: 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid.
相似化合物的比较
Similar Compounds
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Uniqueness
Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry .
属性
IUPAC Name |
methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c1-15-5(14)3-2-12-6(7(9,10)11)13-4(3)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUJNUMBHIGYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201149734 | |
| Record name | 5-Pyrimidinecarboxylic acid, 4-chloro-2-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201149734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393576-33-4 | |
| Record name | 5-Pyrimidinecarboxylic acid, 4-chloro-2-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393576-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinecarboxylic acid, 4-chloro-2-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201149734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride](/img/structure/B1652062.png)
![(2S)-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1652064.png)
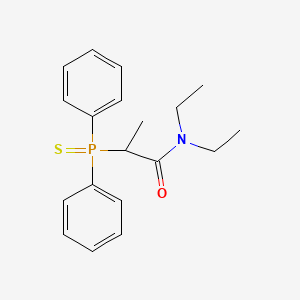
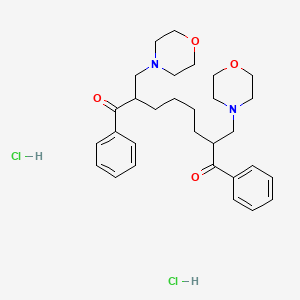
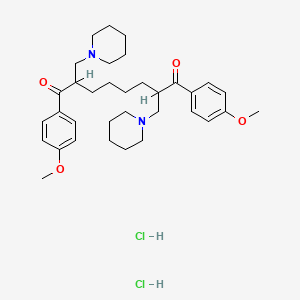

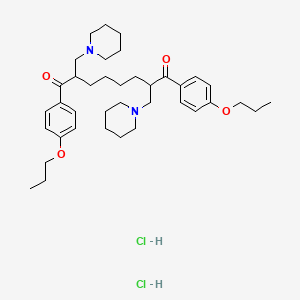
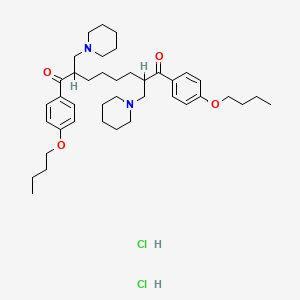
![Tert-butyl 6,6-difluoro-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1652075.png)
![1-(3-Amino-10,11-dihydro-dibenzo[b,f]-azepin-5-yl)-ethanone hydrochloride](/img/structure/B1652076.png)
![N-cyclopropyl-2-[3-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl]propanamide](/img/structure/B1652078.png)
![2-(dimethylamino)-3-methyl-N-[3-methyl-4-(oxan-4-yloxy)phenyl]butanamide](/img/structure/B1652079.png)
![2-Cyclopropyl-5-{[(1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B1652081.png)
![5-cyclopropyl-N-{2-[(2-hydroxy-2-methylpropyl)sulfanyl]ethyl}-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B1652082.png)
